![molecular formula C16H15NO4 B13763649 Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate CAS No. 72927-84-5](/img/structure/B13763649.png)
Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol. This compound is known for its unique structure, which includes a methoxyphenyl group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with methyl 2-aminobenzoate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate
- 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]-benzoic acid methyl ester
Uniqueness
Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and benzoate ester groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
72927-84-5 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-15-9-11(7-8-14(15)18)10-17-13-6-4-3-5-12(13)16(19)21-2/h3-10,18H,1-2H3 |
InChI Key |
OZVYKIDWVOPIKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


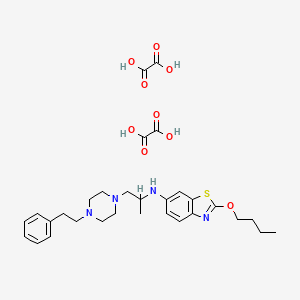

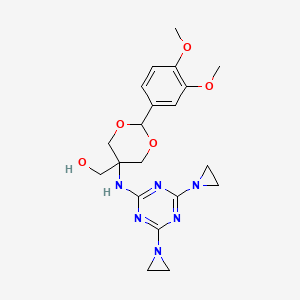

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

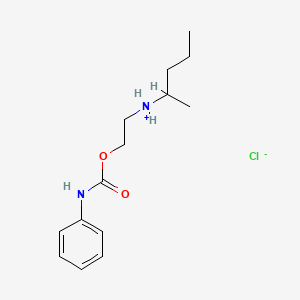

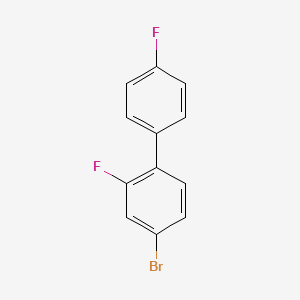
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)
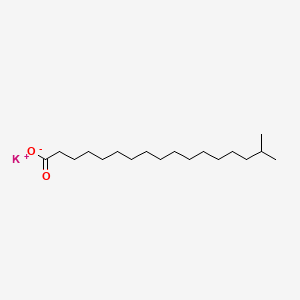

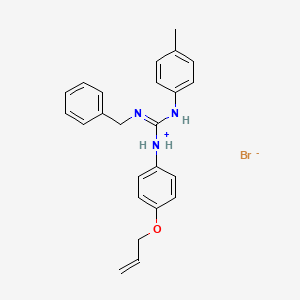
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
